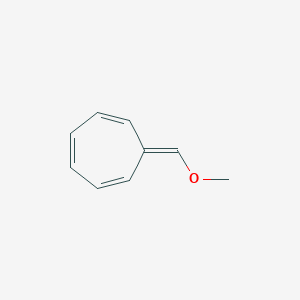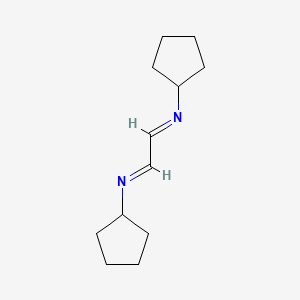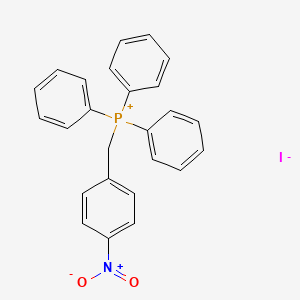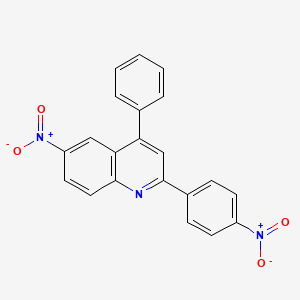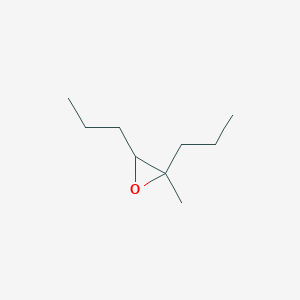
1-Dodecyl-1-methylpiperidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C18H38BrN. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a piperidine ring substituted with a dodecyl chain and a methyl group, with a bromide ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1-methylpiperidin-1-ium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-dodecylpiperidine with methyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various quaternary ammonium salts with different counterions.
Oxidation Reactions: N-oxides of the original compound.
Reduction Reactions: Secondary amines derived from the reduction of the quaternary ammonium group.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1-methylpiperidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized as a surfactant in detergents, emulsifiers, and fabric softeners.
Wirkmechanismus
The mechanism of action of 1-dodecyl-1-methylpiperidin-1-ium bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which is the basis for its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-1-methylpyrrolidinium bromide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-Ethyl-1-methylpiperidinium bromide: Shorter alkyl chain (ethyl instead of dodecyl) but similar piperidine ring structure.
Uniqueness: 1-Dodecyl-1-methylpiperidin-1-ium bromide is unique due to its long dodecyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity and membrane-disrupting capabilities.
Eigenschaften
CAS-Nummer |
71113-25-2 |
|---|---|
Molekularformel |
C18H38BrN |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-dodecyl-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C18H38N.BrH/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WRBWPOUJZOXKKJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCCCC1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium bromide](/img/structure/B14463267.png)

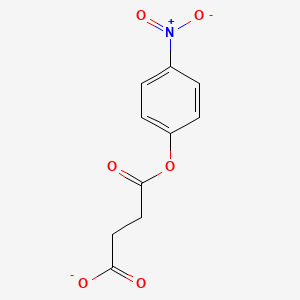

![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
